molecular formula C20H22N2O3 B11190014 1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one CAS No. 1142210-43-2

1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one

Cat. No.: B11190014
CAS No.: 1142210-43-2
M. Wt: 338.4 g/mol
InChI Key: WKRDTIRBMOULOU-UHFFFAOYSA-N
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Description

1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one is a complex organic compound with a unique structure that combines a biphenyl group with a piperazine ring

Preparation Methods

The synthesis of 1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one typically involves multiple steps, starting with the preparation of the biphenyl and piperazine precursors. The synthetic route may include:

    Formation of Biphenyl Precursor: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Preparation of Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving appropriate amine and dihaloalkane precursors.

    Coupling of Biphenyl and Piperazine: The final step involves coupling the biphenyl and piperazine precursors under specific reaction conditions, such as using a base and a suitable solvent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperazin-2-one can be compared with other similar compounds, such as:

    1-Biphenyl-2-yl-4-(acetyl)-3-methylpiperazin-2-one: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-Biphenyl-2-yl-4-(methoxyacetyl)-3-ethylpiperazin-2-one: The presence of an ethyl group instead of a methyl group can influence the compound’s solubility and interaction with molecular targets.

    1-Biphenyl-2-yl-4-(methoxyacetyl)-3-methylpiperidin-2-one: The replacement of the piperazine ring with a piperidine ring can alter the compound’s pharmacokinetic properties and biological effects.

Properties

CAS No.

1142210-43-2

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-(2-methoxyacetyl)-3-methyl-1-(2-phenylphenyl)piperazin-2-one

InChI

InChI=1S/C20H22N2O3/c1-15-20(24)22(13-12-21(15)19(23)14-25-2)18-11-7-6-10-17(18)16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3

InChI Key

WKRDTIRBMOULOU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CCN1C(=O)COC)C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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